

1H NMR Spectrum Analysis of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

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Compound of Interest

Compound Name: *4-Chloro-3-methoxy-5-nitrobenzoic acid*

CAS No.: *71001-78-0*

Cat. No.: *B2830107*

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Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid (CAS 71001-78-0) is a critical intermediate in the synthesis of heterocycle-based pharmaceutical APIs, particularly tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other oncology targets. Its structural integrity is paramount for downstream yield and purity.

This guide provides a definitive technical analysis of the 1H NMR spectrum of this compound. Unlike generic spectral databases, we objectively compare its spectral performance across solvent systems and differentiate it from common regioisomeric impurities and synthetic precursors. This approach ensures that researchers can confidently validate their material before committing to expensive GMP manufacturing steps.

Structural Analysis & Assignment Logic

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the molecule. The structure is an unsymmetrical tetrasubstituted benzene ring.

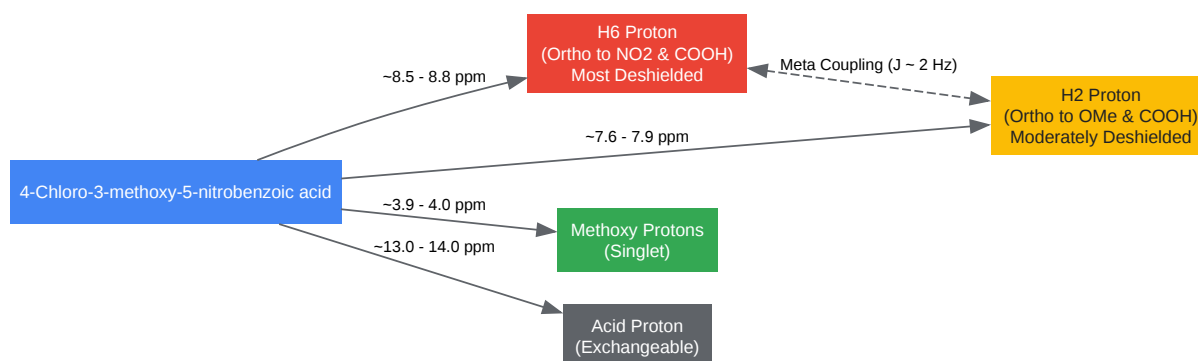
Substituent Effects:

- Position 1 (COOH): Strong Electron Withdrawing Group (EWG). Deshields ortho protons.
- Position 3 (OMe): Electron Donating Group (EDG) by resonance. Shields ortho/para protons. [1][2]
- Position 4 (Cl): Weakly deactivating/EWG.
- Position 5 (NO₂): Strong EWG. Strongly deshields ortho protons.

Proton Environments:

- H₂: Located between COOH and OMe. The shielding effect of the ortho-methoxy group competes with the deshielding of the carboxyl.
- H₆: Located between COOH and NO₂. Both groups are strong EWGs, creating a highly deshielded environment.
- Methoxy (-OCH₃): Isolated methyl group attached to oxygen.
- Carboxylic Acid (-COOH): Labile proton, highly sensitive to solvent and concentration.

Visualization: Structural Assignment Logic



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Caption: Figure 1. Assignment logic correlating structural position to predicted chemical shift ranges.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

Choosing the correct solvent is not merely a matter of solubility; it dictates the visibility of the critical carboxylic acid proton and the resolution of aromatic signals.

Feature	DMSO-d6 (Recommended)	CDCl3 (Alternative)	Scientific Rationale
Solubility	Excellent	Poor to Moderate	Nitrobenzoic acids often require polar aprotic solvents to break intermolecular H-bonds.
-COOH Signal	Visible (~13.5 ppm, broad s)	Often Invisible or Broad	DMSO forms strong H-bonds with the acid proton, slowing exchange and sharpening the peak.
Water Peak	~3.33 ppm	~1.56 ppm	DMSO is hygroscopic; the water peak can obscure signals if the sample is wet, though it rarely interferes with aromatics here.
Aromatic Resolution	High	Moderate	DMSO polarity often induces larger dispersion between H2 and H6 due to solvation effects.

Recommendation: Use DMSO-d6 for full characterization. The visibility of the COOH proton provides a stoichiometric check (Integration = 1H) that confirms the free acid form versus a salt or ester.

Spectral Data & Interpretation

The following data represents the standard spectroscopic signature in DMSO-d6 at 300K.

Table 1: Chemical Shift Assignments

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling Constant ()	Assignment
-COOH	13.5 - 14.0	Broad Singlet	1H	N/A	Carboxylic Acid
H-6	8.10 - 8.30	Doublet (d)	1H	Hz	Aromatic (adj. to NO ₂)
H-2	7.60 - 7.80	Doublet (d)	1H	Hz	Aromatic (adj. to OMe)
-OCH ₃	3.95 - 4.05	Singlet (s)	3H	N/A	Methoxy Group
Solvent	2.50	Quintet	-	-	DMSO-d ₅ residual
Water	3.33	Broad Singlet	-	-	H ₂ O in DMSO

Note on Coupling: H2 and H6 are meta to each other relative to the ring carbons (1,3-relationship). While separated by the ipso-carbon (C1), they typically exhibit a small meta-coupling (

) of approximately 2 Hz. In lower-field instruments (300 MHz), these may appear as singlets.

Comparative Analysis: Differentiation from Alternatives

In a synthesis context, the "alternatives" are the impurities: regioisomers and precursors. Distinguishing these is critical for Quality Control.

Scenario A: Differentiation from Precursor (Methyl Ester)

Alternative: Methyl 4-chloro-3-methoxy-5-nitrobenzoate

- Differentiation: The precursor will show two methyl singlets (one -OCH₃ at ~4.0 ppm, one -COOCH₃ at ~3.9 ppm) and lack the broad acid peak at 13+ ppm.
- Why it matters: Incomplete hydrolysis is a common process failure.

Scenario B: Differentiation from Regioisomer

Alternative: 4-Chloro-5-methoxy-2-nitrobenzoic acid (Isomer where NO₂ is ortho to COOH)

- Differentiation:
 - Target Molecule: H₂ and H₆ are meta (J ~ 2 Hz).
 - Isomer: Protons would be at C₃ and C₆ (para relationship). Para coupling is typically negligible (Hz), appearing as sharp singlets.
 - Shift Logic: In the isomer, the proton ortho to the nitro group (C₃) would be shielded by the adjacent methoxy group, altering the aromatic dispersion pattern.

Visualization: Impurity Identification Workflow



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Caption: Figure 2. Decision tree for validating structural identity against common synthesis impurities.

Experimental Protocol

To ensure reproducibility and match the comparative data above, follow this self-validating protocol.

Step 1: Sample Preparation

- Weigh 10-15 mg of the dry solid into a clean vial.
- Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Note: Ensure DMSO is from a fresh ampoule to minimize water content (~3.33 ppm), which can broaden the -COOH signal.
- Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)

- Pulse Sequence: zg30 (30° pulse angle)
- Number of Scans (NS): 16 (sufficient for 10 mg).
- Relaxation Delay (D1):
1.0 second. (For quantitative integration of the acid peak, increase D1 to 5-10 seconds).
- Spectral Width: -2 to 16 ppm (Must capture the acid peak).

Step 3: Processing

- Phasing: Apply automatic phasing, then manually correct to ensure the baseline is flat around the broad acid peak.
- Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm.

- Integration:
 - Set the Methoxy singlet (3H) as the reference integral = 3.00.
 - Verify the aromatic protons integrate to ~1.00 each.
 - Verify the acid proton integrates to ~0.8 - 1.0 (variability due to exchange is normal).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12520000, **4-Chloro-3-methoxy-5-nitrobenzoic acid**. Retrieved from [[Link](#)]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts). Retrieved from [[Link](#)]

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Sources

- [1. compoundchem.com \[compoundchem.com\]](https://www.compoundchem.com)
- [2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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